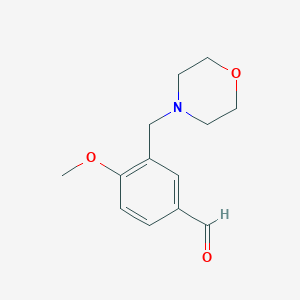

![molecular formula C13H18N2 B111663 1-Benzyloctahydropyrrolo[3,4-b]pyrrole CAS No. 132414-50-7](/img/structure/B111663.png)

1-Benzyloctahydropyrrolo[3,4-b]pyrrole

Übersicht

Beschreibung

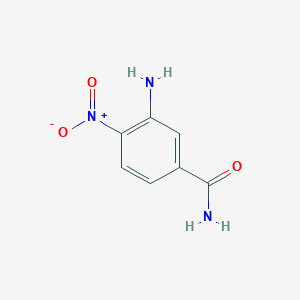

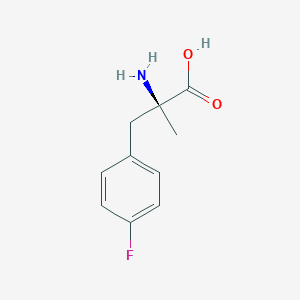

1-Benzyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the CAS Number: 132414-50-7 . It has a molecular weight of 202.3 . The IUPAC name for this compound is 1-benzyloctahydropyrrolo[3,4-b]pyrrole .

Molecular Structure Analysis

The InChI code for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole is 1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Organic Electronics and Optoelectronic Applications

Pyrrolo-[3,2-b]pyrroles have shown promising material properties for application in organic electronics, exhibiting interesting optoelectronic characteristics and synthesis versatility. An improved synthesis method employing niobium pentachloride as a catalyst has led to excellent yields and low reaction times, indicating the efficiency of NbCl5 for such systems. The synthesized products display properties suitable for optoelectronic applications, which can be fine-tuned by the choice of benzaldehyde derivatives used in the synthesis (Martins et al., 2018).

Synthesis and Characterization of Polymers

Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit have been synthesized and exhibit strong fluorescence with significant quantum yields. These polymers are soluble in common organic solvents and show potential for use in various applications due to their optical and electrochemical properties (Zhang et al., 2008).

Photovoltaic Applications

In the realm of photovoltaics, donor–acceptor copolymers incorporating pyrrolo[3,4-c]pyrrole derivatives have been designed and synthesized, demonstrating enhanced device performances. These copolymers exhibit increased thermal stability, lower HOMO levels, and improved polymer solubility, leading to a finer phase separation morphology and high power conversion efficiency in polymer solar cells (Yuan et al., 2012).

Novel Optical Materials

The construction of novel optical materials using pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-diones (DPPs) capped with 9-anthryl units has led to differential optical properties. These materials exhibit strong fluorescence in both solution and crystalline states, with some displaying aggregation-enhanced emission (AEE) effects and mechanochromic luminescence, indicating their potential in developing advanced optical devices (Ying et al., 2016).

Large-Scale Synthesis and Application

The optimization of synthesis methods for multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles has enabled their production in large scales, thereby facilitating the exploration of their photophysical properties. These properties include adjustable Stokes shift values and emission colors, which are crucial for their application in organic electronics and optoelectronics (Tasior et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODPYENASSOOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2C1CNC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626487 | |

| Record name | 1-Benzyloctahydropyrrolo[3,4-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloctahydropyrrolo[3,4-b]pyrrole | |

CAS RN |

132414-50-7 | |

| Record name | 1-Benzyloctahydropyrrolo[3,4-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

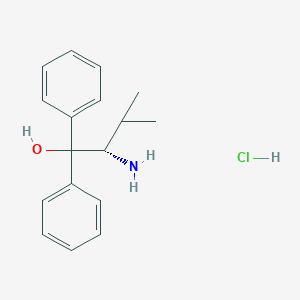

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)